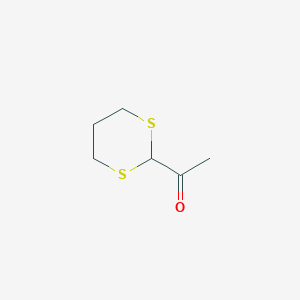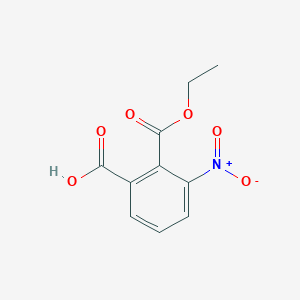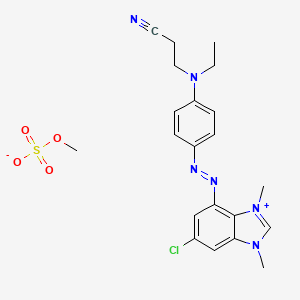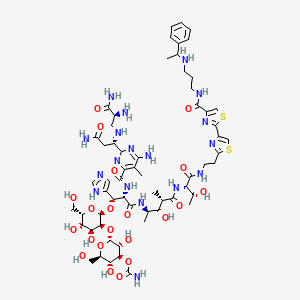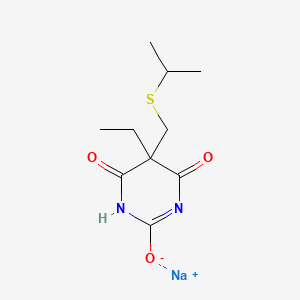
3-Decanone (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decanone(2,4-dinitrophenyl)hydrazone is a chemical compound derived from the reaction between 3-decanone and 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various fields such as analytical chemistry, medicinal chemistry, and material science. The hydrazone derivatives are particularly notable for their stability and reactivity, making them useful in a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanone(2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 3-decanone and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol. The general procedure involves dissolving 3-decanone in the solvent and then adding 2,4-dinitrophenylhydrazine. The mixture is then heated under reflux conditions to facilitate the reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Decanone(2,4-dinitrophenyl)hydrazone can be scaled up by using larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Additionally, the reaction conditions can be optimized to increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Decanone(2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other carbonyl compounds to form more complex hydrazone derivatives.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Substitution Reactions: The hydrazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a metal catalyst, or chemical reducing agents such as sodium borohydride.
Substitution Reactions: These reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Condensation Reactions: Formation of more complex hydrazone derivatives.
Reduction Reactions: Formation of amino derivatives.
Substitution Reactions: Formation of substituted hydrazone compounds.
Scientific Research Applications
3-Decanone(2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Decanone(2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds to form hydrazone derivatives. The compound acts as a nucleophile, attacking the electrophilic carbonyl carbon and forming a stable hydrazone linkage. This reaction is facilitated by the presence of the nitro groups, which enhance the nucleophilicity of the hydrazone moiety.
Comparison with Similar Compounds
3-Decanone(2,4-dinitrophenyl)hydrazone can be compared with other similar compounds such as:
3-Decanone(2,4-dinitrophenyl)hydrazine: Similar in structure but lacks the hydrazone linkage.
3-Decanone(2,4-dinitrophenyl)hydrazone analogs: Compounds with different alkyl or aryl groups attached to the hydrazone moiety.
The uniqueness of 3-Decanone(2,4-dinitrophenyl)hydrazone lies in its specific reactivity and stability, which make it particularly useful in various chemical and biological applications.
Properties
CAS No. |
62758-09-2 |
|---|---|
Molecular Formula |
C16H24N4O4 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
N-(decan-3-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N4O4/c1-3-5-6-7-8-9-13(4-2)17-18-15-11-10-14(19(21)22)12-16(15)20(23)24/h10-12,18H,3-9H2,1-2H3 |
InChI Key |
PWAHXLHBAABMQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


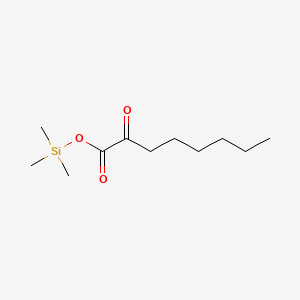


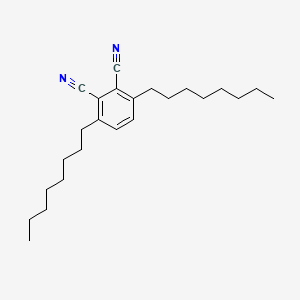
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)


